Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate
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Overview
Description
Diethyl 3-methyl-9-oxo-3-azabicyclo[331]nonane-1,5-dicarboxylate is a complex organic compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and multiple ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of bases such as triethylamine or potassium carbonate, which influence the stereochemistry of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate can undergo various chemical reactions, including:
Reduction: Typically involves the reduction of the carbonyl group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate involves its interaction with molecular targets through its functional groups. For example, in oxidation reactions, the nitroxyl radical (ABNO) catalyzes the oxidation of alcohols to carbonyl compounds by abstracting hydrogen atoms . The ester groups can also participate in various biochemical pathways, making the compound versatile in its applications.
Comparison with Similar Compounds
Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate can be compared with other bicyclo[3.3.1]nonane derivatives:
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms, making it distinct in its chemical behavior.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur, which influence its reactivity and applications.
3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylic acid: Similar structure but with additional nitrogen atoms, affecting its chemical properties.
These comparisons highlight the uniqueness of diethyl 3-methyl-9-oxo-3-azabicyclo[33
Properties
Molecular Formula |
C15H23NO5 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-4-20-12(18)14-7-6-8-15(11(14)17,10-16(3)9-14)13(19)21-5-2/h4-10H2,1-3H3 |
InChI Key |
BGNIDLVJKNWEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1=O)(CN(C2)C)C(=O)OCC |
Origin of Product |
United States |
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